2-((4-(P-Tolyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethanamine
Overview
Description
2-((4-(P-Tolyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethanamine is a useful research compound. Its molecular formula is C14H14F3N3O and its molecular weight is 297.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has demonstrated the potential of novel compounds related to 2-((4-(P-Tolyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethanamine in antitumor applications. A study by Maftei et al. (2016) explored the synthesis, structural analysis, and investigation of the antitumor activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. These compounds exhibited significant in vitro anticancer activity against a panel of 12 cell lines, highlighting their potential as antitumor agents Maftei et al., 2016.
Synthesis of Biologically Active Molecules
Another aspect of research focuses on the synthesis of trifluoromethylated analogues of natural products, offering insights into the design and development of new therapeutic agents. For instance, Sukach et al. (2015) reported on the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues, demonstrating the orthogonal intramolecular interaction between the fluorine atom of the CF3 group and the carbon atom of the ester group, which may stabilize the molecule's conformation and enhance its biological activity Sukach et al., 2015.
Potential in Treating Diseases
The research extends to the exploration of these compounds' potential in treating diseases. Jayarajan et al. (2019) synthesized compounds that were investigated for non-linear optical (NLO) properties and molecular docking analyses. These studies revealed that the compounds might contribute to the inhibition of tubulin polymerization and exhibit anticancer activity, providing a basis for further research into their therapeutic applications Jayarajan et al., 2019.
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-9-2-4-10(5-3-9)11-8-12(14(15,16)17)20-13(19-11)21-7-6-18/h2-5,8H,6-7,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQZHXQBQKFZIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)OCCN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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